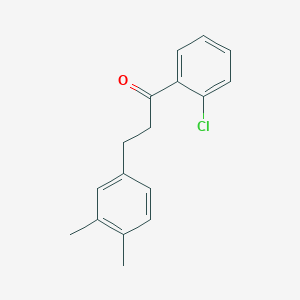

2'-Chloro-3-(3,4-dimethylphenyl)propiophenone

Übersicht

Beschreibung

The compound "2'-Chloro-3-(3,4-dimethylphenyl)propiophenone" is a chlorinated aromatic ketone with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be useful in understanding the properties and reactivity of "2'-Chloro-3-(3,4-dimethylphenyl)propiophenone".

Synthesis Analysis

The synthesis of halogenated aromatic ketones typically involves the introduction of halogen atoms into the aromatic ring or side chain. For example, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride starts with a halogenated propiophenone, which undergoes bromination, amination, cyclization, and acidification to yield the target compound with a high selectivity for the halogen substituent . This suggests that a similar approach could be used for synthesizing "2'-Chloro-3-(3,4-dimethylphenyl)propiophenone", starting with an appropriate dimethylphenol precursor and introducing the chloro group at the desired position.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic ketones can be complex, with the potential for various isomers depending on the position of the substituents. X-ray crystallography can be used to determine the precise structure, as demonstrated in the study of 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, which revealed two independent molecules in the unit cell with different conformations of the cyclohexenone rings . This level of detail is crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Chlorinated aromatic ketones can undergo various chemical reactions, including chlorination, which can lead to the formation of cyclohexadienones or modification of methyl groups on the aromatic ring . The reactivity can be influenced by the solvent and the presence of other functional groups, which can lead to a range of products. These reactions are important for further functionalization of the aromatic ketone and can be used to synthesize more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2'-Chloro-3-(3,4-dimethylphenyl)propiophenone" can be inferred from related compounds. Chlorinated aromatic ketones typically have distinct melting points, boiling points, and solubilities depending on the degree of substitution and the nature of the substituents. The presence of intramolecular hydrogen bonds, as seen in some chlorinated ketones , can affect the stability and reactivity of the compound. Additionally, the electronic effects of the chloro and methyl groups can influence the acidity of protons in the molecule, which is relevant for reactions such as enolate formation or nucleophilic aromatic substitution.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Functionalized Compounds

2'-Chloro-3-(3,4-dimethylphenyl)propiophenone and its derivatives have been utilized in the synthesis of various functionalized compounds. For example, Yavari, Amiri, and Haghdadi (2004) described the efficient synthesis of highly functionalized 2-oxo-2H-chromenes (coumarins) from phenol derivatives (Yavari, Amiri, & Haghdadi, 2004).

2. Advanced Oxidation Processes

The compound's derivatives have been examined in advanced oxidation processes for environmental remediation. Li et al. (2020) explored UV and UV/persulfate (UV/PS) processes for the degradation of 4-Chloro-3,5-dimethylphenol (PCMX), a compound closely related to 2'-Chloro-3-(3,4-dimethylphenyl)propiophenone, in water (Li et al., 2020).

3. Photocatalytic Degradation Studies

Davezza, Fabbri, Pramauro, and Prevot (2013) investigated the photocatalytic degradations of chlorophenols, including 4-chloro-3,5-dimethylphenol, in soil washing wastes. This research provides insights into environmental applications of photocatalysis in treating compounds related to 2'-Chloro-3-(3,4-dimethylphenyl)propiophenone (Davezza, Fabbri, Pramauro, & Prevot, 2013).

4. Polymer Synthesis

Research has also been conducted on synthesizing new aromatic polyesters containing cardo decahydronaphthalene groups, including derivatives of 3,5-dimethylphenol, which is structurally related to 2'-Chloro-3-(3,4-dimethylphenyl)propiophenone. Honkhambe et al. (2010) synthesized and characterized these polyesters, indicating their potential in material science applications (Honkhambe et al., 2010).

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQDOILJJGCNLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644852 | |

| Record name | 1-(2-Chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Chloro-3-(3,4-dimethylphenyl)propiophenone | |

CAS RN |

898779-57-2 | |

| Record name | 1-Propanone, 1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

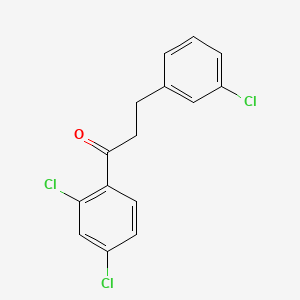

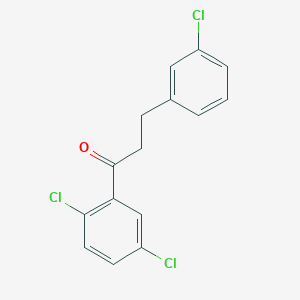

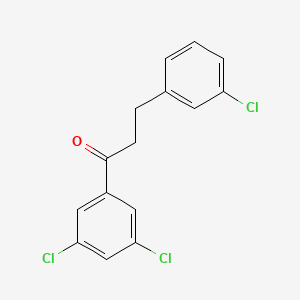

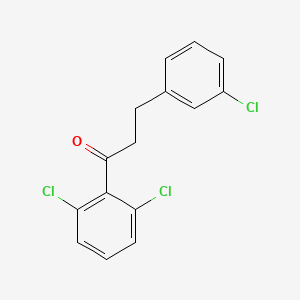

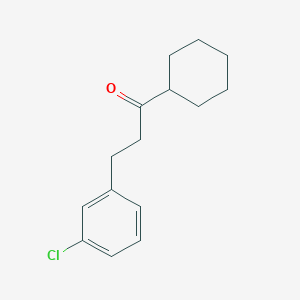

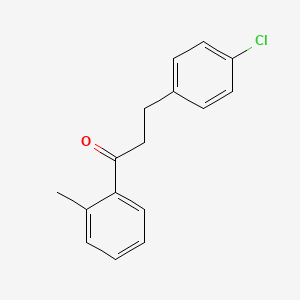

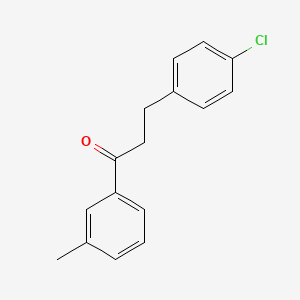

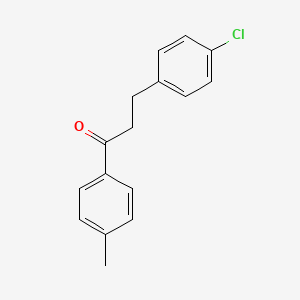

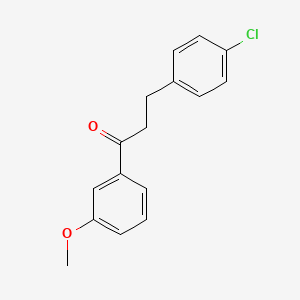

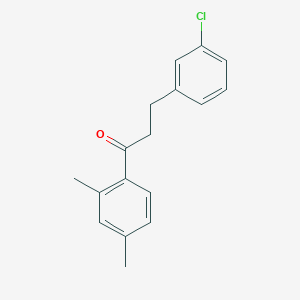

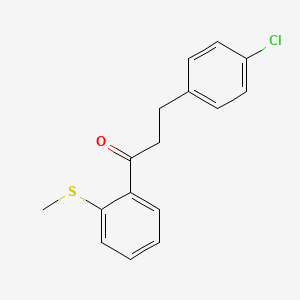

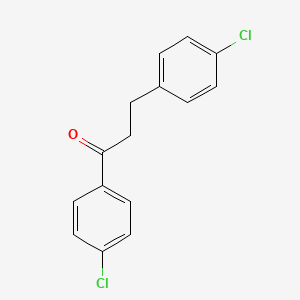

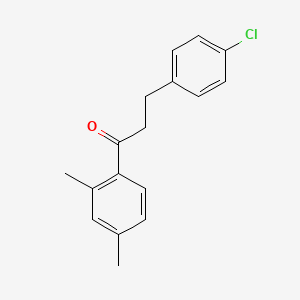

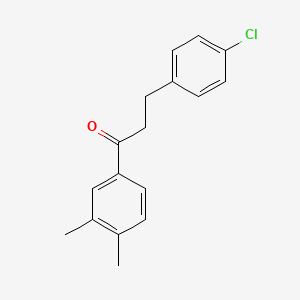

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.